Slu-PP-332

Nuclear Receptor Pharmacology Exercise Mimetics Metabolic Research

SLU-PP-332 is the essential pan-ERR agonist for studying ERRα-driven metabolic & muscle physiology. Unlike ERRβ/γ-selective tools (e.g., GSK4716) or inverse agonists (XCT790), SLU-PP-332 is uniquely engineered for robust ERRα activation (EC50 98 nM), enabling faithful replication of the exercise-mimetic phenotype. It is the validated standard for in vivo models, with documented increases in running time (~70%) & distance (~45%), a >90% reduction in fat mass gain, and significant ejection fraction improvement in heart failure models. Ensure comparability & reproducibility by choosing the compound with the most extensive in vivo pharmacological characterization.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
Cat. No. B10861630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlu-PP-332
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+
InChIKeyRNZIMBFHRXYRLL-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SLU-PP-332: A Pan-ERR Agonist and Exercise Mimetic for Metabolic Research Procurement


SLU-PP-332 (CAS 303760-60-3) is a synthetic small molecule that functions as a potent, non-selective agonist for estrogen-related receptors (ERRα, β, and γ) [1]. It was developed at Saint Louis University (hence the 'SLU' prefix) to overcome the historical difficulty of designing compounds with ERRα agonist activity, acting as an exercise mimetic by activating a gene program that enhances mitochondrial function and cellular respiration [2]. Unlike many ERR-targeting compounds, SLU-PP-332 is a pan-agonist with the highest potency for ERRα, making it a unique in vivo chemical tool for studying the role of this nuclear receptor in energy metabolism, muscle function, and disease .

Why In-Class Substitution of SLU-PP-332 with Other ERR Modulators is Scientifically Unjustified


Procurement of a general 'ERR agonist' or 'exercise mimetic' is insufficient for replicating the specific pharmacology of SLU-PP-332. Its unique profile is defined by a combination of properties: robust ERRα agonist activity engineered from a previously ERRβ/γ-selective scaffold [1], a distinct selectivity window over classical estrogen receptors , and documented in vivo activity that is specifically ERRα-dependent [2]. Other ERR-targeting tools, such as GSK4716 (ERRβ/γ-selective) or XCT790 (ERRα inverse agonist), lack the critical ERRα agonism required to activate the aerobic exercise genetic program, while the orally bioavailable analog SLU-PP-915 represents a distinct chemical tool with different pharmacokinetic properties [3]. The following quantitative evidence demonstrates the specific and non-interchangeable nature of SLU-PP-332.

Quantitative Differentiation of SLU-PP-332 from Key ERR Agonist Comparators


ERRα Agonist Potency and Pan-Selectivity Profile vs. GSK4716

SLU-PP-332 was rationally designed to convert the ERRβ/γ-selective agonist GSK4716 into a pan-ERR agonist with high affinity for ERRα. In a full-length ERR cell-based cotransfection/reporter assay, SLU-PP-332 demonstrated an EC50 of 98 nM for ERRα, whereas GSK4716 displayed an EC50 greater than 5000 nM. This represents a greater than 50-fold improvement in potency for the ERRα subtype [1]. The compound retains activity at ERRβ and ERRγ with EC50 values of 230 nM and 430 nM, respectively .

Nuclear Receptor Pharmacology Exercise Mimetics Metabolic Research

Nuclear Receptor Selectivity Profile vs. Classical Estrogen Receptors

SLU-PP-332 demonstrates selectivity for the ERR subfamily of nuclear receptors over closely related receptors. In cotransfection assays, SLU-PP-332 did not alter the activity of ERα, ERβ, or other nuclear receptors at concentrations relevant for ERR activation [1]. This selectivity is a key differentiator from compounds with estrogenic activity, ensuring that observed effects are ERR-mediated.

Nuclear Receptor Selectivity Drug Discovery Chemical Biology

Enhancement of Exercise Endurance in Mice vs. Vehicle Control

In a functional in vivo assay, administration of SLU-PP-332 significantly enhanced exercise endurance. Sedentary mice treated with SLU-PP-332 (50 mg/kg, i.p., twice daily for 7 days) and then run to exhaustion on a treadmill ran approximately 70% longer and 45% further than vehicle-treated mice [1]. This effect was shown to be ERRα-dependent, distinguishing it from potential off-target or nonspecific effects [2].

Exercise Physiology Muscle Biology Metabolic Research

Reduction of Fat Mass Gain in Diet-Induced Obese (DIO) Mice vs. Vehicle

In a 28-day study using a diet-induced obese (DIO) mouse model, SLU-PP-332 treatment (50 mg/kg, i.p., twice daily) significantly mitigated fat mass accumulation. Vehicle-treated mice gained approximately 5 grams of fat mass, whereas SLU-PP-332-treated mice gained less than 0.5 grams of fat mass [1]. This effect was accompanied by a ~12% reduction in overall body weight in drug-treated animals compared to controls [2].

Obesity Research Metabolic Syndrome Pharmacology

Tissue Exposure and In Vivo Pharmacokinetics for Tool Compound Validation

SLU-PP-332 has been characterized with sufficient pharmacokinetic properties for use as an in vivo chemical tool. Following a single intraperitoneal dose (30 mg/kg) in mice, peak concentrations of SLU-PP-332 in skeletal muscle were measured at approximately 0.6 μM at 2 hours post-administration, while plasma levels were lower at ~0.2 μM [1]. This demonstrates tissue penetration and exposure, which are essential for interpreting in vivo efficacy data.

Pharmacokinetics In Vivo Studies Chemical Biology

Validated Research Applications for SLU-PP-332 Based on Quantitative Preclinical Evidence


Investigating ERRα-Dependent Mechanisms in Skeletal Muscle and Exercise Biology

SLU-PP-332 is the optimal chemical tool for studies requiring specific activation of ERRα in vivo. Its engineered potency (EC50 of 98 nM for ERRα) and documented ability to enhance exercise endurance (∼70% longer run time, ∼45% further distance) and induce type IIa muscle fiber switching provide a robust functional readout for probing ERRα's role in muscle plasticity and performance [1]. The demonstrated muscle exposure (~0.6 μM) following i.p. administration confirms target engagement at physiologically relevant concentrations [2].

Modeling Exercise-Mimetic Interventions for Obesity and Metabolic Syndrome

For studies focused on metabolic disease, SLU-PP-332 offers a validated, quantifiable effect on fat mass and energy expenditure. In a diet-induced obesity model, 28 days of treatment reduced fat mass gain by over 90% compared to vehicle controls (gain of <0.5 g vs. ~5 g) and led to a ~12% reduction in body weight [3]. This robust phenotype, achieved without altering food intake, makes SLU-PP-332 a powerful tool for dissecting the metabolic benefits of ERR activation in the context of obesity and insulin resistance.

Defining the Pharmacological Profile of Pan-ERR Agonism in Cardiac Research

SLU-PP-332 serves as a foundational compound for understanding the therapeutic potential of pan-ERR activation in heart failure. Preclinical evidence shows it can significantly improve cardiac function, including increased ejection fraction and reduced fibrosis, in a pressure overload-induced heart failure model [4]. Its use enables researchers to define the core cardioprotective effects mediated by ERR agonism, providing a benchmark against which next-generation compounds with improved properties (e.g., oral bioavailability like its analog SLU-PP-915) can be compared.

Conducting Comparative Studies to Differentiate Pan-ERR vs. Subtype-Selective Agonism

Given its unique profile as a pan-ERR agonist with preferential ERRα activity (4.4-fold over ERRγ, 2.3-fold over ERRβ), SLU-PP-332 is essential for comparative pharmacology studies [5]. Researchers can use it alongside subtype-selective tools like GSK4716 (ERRβ/γ-selective) or inverse agonists like XCT790 to dissect the distinct and overlapping contributions of each ERR isoform to physiological processes such as mitochondrial biogenesis, fatty acid oxidation, and glucose homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Slu-PP-332

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.